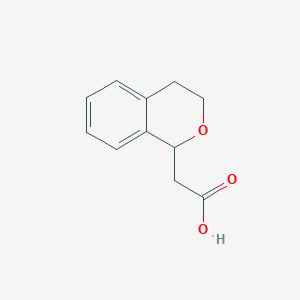

2-(Isochroman-1-yl)acetic acid

CAS No.: 22901-11-7

Cat. No.: VC2461729

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22901-11-7 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12O3/c12-11(13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2,(H,12,13) |

| Standard InChI Key | CTZWEXAQFFYMQD-UHFFFAOYSA-N |

| SMILES | C1COC(C2=CC=CC=C21)CC(=O)O |

| Canonical SMILES | C1COC(C2=CC=CC=C21)CC(=O)O |

Introduction

Physical and Chemical Properties

2-(Isochroman-1-yl)acetic acid exhibits specific physical and chemical properties that define its behavior in various environments. These properties are critical for researchers and chemists working with this compound. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-(Isochroman-1-yl)acetic acid

The compound contains three oxygen atoms, with one as part of the ether linkage in the isochroman ring system, and the other two in the carboxylic acid functional group. This arrangement influences its solubility profile, making it somewhat soluble in polar organic solvents but with limited water solubility due to its predominantly hydrophobic structure .

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Solutions should be stored in separate packages to avoid degradation caused by repeated freezing and thawing cycles. When stored at -80°C, solutions may be used within 6 months; when stored at -20°C, they should be used within 1 month .

Structural Characteristics

The structure of 2-(Isochroman-1-yl)acetic acid consists of a bicyclic system with an acetic acid substituent. This arrangement contributes to its chemical reactivity and potential biological activities. The compound features a benzene ring fused to a tetrahydropyran ring, creating the isochroman scaffold. The acetic acid group is attached at the 1-position of the isochroman system.

The stereochemistry at the 1-position creates the possibility for enantiomers. While the parent compound (CAS: 22901-11-7) represents the racemic mixture, the S-enantiomer (CAS: 170856-84-5) has been specifically identified and is available commercially. This stereoisomer is also known by several alternative names, including:

-

1H-2-Benzopyran-1-acetic acid 3,4-dihydro-, (1S)-

-

2-[(1S)-3,4-Dihydro-1H-isochromen-1-yl]acetic acid

The presence of the carboxylic acid functional group provides opportunities for derivatization through esterification, amidation, and other transformations. These modifications can be utilized to create more complex structures or to modulate the compound's physicochemical properties for specific applications.

Applications and Research Findings

2-(Isochroman-1-yl)acetic acid serves as an intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to undergo various chemical transformations, making it a valuable precursor to bioactive molecules. Research into its biological activity and derivatives has shown potential therapeutic applications, as these compounds may interact with specific molecular targets, influencing various biological processes.

In organic synthesis, the compound can serve as a building block for creating more complex structures. The carboxylic acid functional group provides a handle for further modifications, while the isochroman scaffold offers a rigid framework that can influence the three-dimensional arrangement of substituents in derivative compounds.

Recent research has explored the potential of isochroman derivatives in medicinal chemistry. The isochroman scaffold appears in various biologically active natural products and pharmaceutical compounds, contributing to their therapeutic properties. By understanding the chemistry and reactivity of 2-(Isochroman-1-yl)acetic acid, researchers can develop new synthetic methodologies for creating diverse isochroman derivatives with potential biological activities .

Understanding the biological activity of 2-(Isochroman-1-yl)acetic acid at the molecular level would be crucial for developing derivatives that could enhance efficacy or reduce side effects in potential clinical applications. Further research is needed to specifically characterize the biological properties of this compound and its potential therapeutic applications .

Related Compounds

Several compounds share structural similarities with 2-(Isochroman-1-yl)acetic acid, including its stereoisomers and related derivatives. Understanding these related compounds provides context for the chemical space occupied by 2-(Isochroman-1-yl)acetic acid and potential directions for its utilization or modification.

One significant related compound is (S)-2-(Isochroman-1-yl)acetic acid (CAS: 170856-84-5), which is the S-enantiomer of the parent compound. This stereoisomer may exhibit different biological activities or chemical reactivities compared to the racemic mixture or the R-enantiomer due to the inherent chirality of biological systems .

Other related compounds include various isochroman derivatives that have been studied for their biological activities:

-

Isochroman-3-ones: A class of compounds with various substituents at different positions on the isochroman scaffold. These have been studied for their plant growth regulating activities .

-

1-Substituted isochroman-3-ones: These compounds, particularly those with phenyl, benzyl, or stryl substituents at the 1-position, have shown biological activities in plant systems .

-

2-(1-Phenylisochroman-1-yl)acetic acid: A related compound with an additional phenyl substituent at the 1-position .

The exploration of these related compounds and their properties contributes to the understanding of structure-activity relationships in this chemical series, which can guide the development of new derivatives with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume